Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate
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Overview
Description
Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a bromophenyl group, an ethoxy group, and a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation:
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazole compounds.
Scientific Research Applications
Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and benzimidazole core play crucial roles in binding to these targets, which may include enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: This compound shares the bromophenyl group but lacks the benzimidazole core.
Methyl 3-(4-bromophenyl)propionate: Similar in structure but with a different functional group arrangement.
Uniqueness
Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate is unique due to its combination of the bromophenyl group, ethoxy group, and benzimidazole core
Biological Activity
Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate is a benzimidazole derivative that exhibits a range of biological activities due to its unique chemical structure. This article explores its biological activity, synthesis, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula C18H18BrN3O3, characterized by a benzimidazole core, an ethoxy group, and a bromophenyl substituent. The presence of these functional groups contributes to its reactivity and biological properties.
Biological Activities
Preliminary studies indicate that this compound may exhibit significant pharmacological properties, including:
- Antimicrobial Activity : Research suggests that benzimidazole derivatives possess antimicrobial properties, which may extend to this compound.
- Anticancer Potential : Some studies indicate that similar compounds have shown efficacy against various cancer cell lines.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Inhibitory effects on bacterial growth | |
Anticancer | Cytotoxic effects against cancer cell lines | |
Enzyme Inhibition | Potential inhibition of specific enzymes |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Benzimidazole Core : Reaction of o-phenylenediamine with an appropriate carboxylic acid derivative.
- Ethoxylation : Introduction of the ethoxy group through etherification reactions.
- Bromination : Substitution reaction to introduce the bromophenyl group.
These synthetic routes are crucial for producing the compound in sufficient yield and purity for biological evaluations.
Case Studies
Several studies have investigated the biological activity of benzimidazole derivatives, providing insights into the potential efficacy of this compound.
- Antimicrobial Study : A study conducted on various benzimidazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it may exhibit similar properties.
- Anticancer Research : A comparative analysis of benzimidazole derivatives revealed that modifications in the side chains significantly influenced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). This indicates that this compound could be evaluated for similar effects.
Table 2: Case Study Summary
Study Focus | Findings | Reference |
---|---|---|
Antimicrobial | Significant activity against various bacteria | |
Anticancer | Efficacy against MCF-7 and HeLa cell lines |
Properties
Molecular Formula |
C18H17BrN2O3 |
---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate |
InChI |
InChI=1S/C18H17BrN2O3/c1-3-24-18-20-15-6-4-5-14(17(22)23-2)16(15)21(18)11-12-7-9-13(19)10-8-12/h4-10H,3,11H2,1-2H3 |
InChI Key |
FGYKIKHZLOKUGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)Br)C(=O)OC |
Origin of Product |
United States |
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